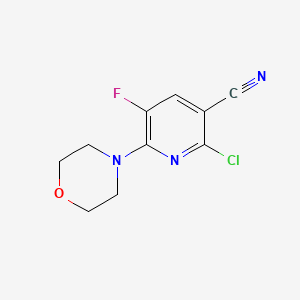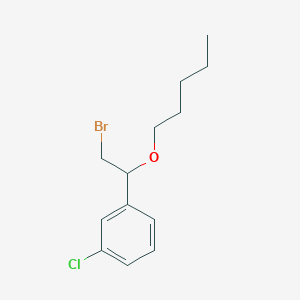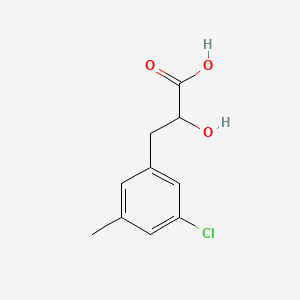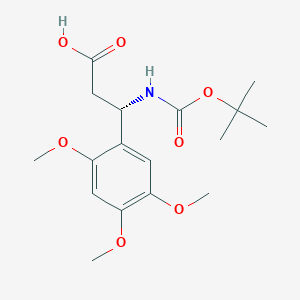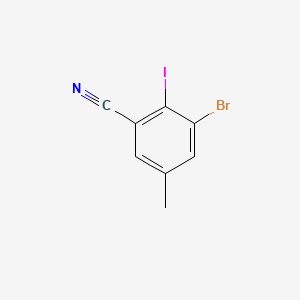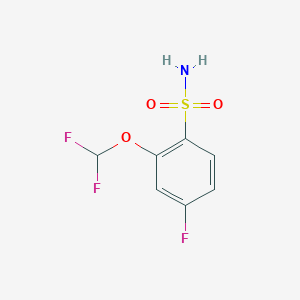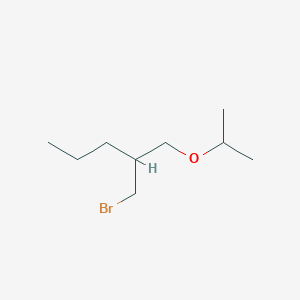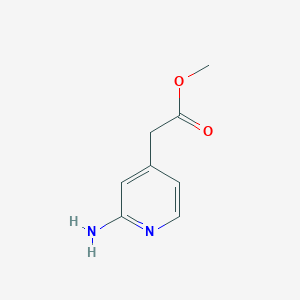![molecular formula C14H20N2O4 B13635276 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid CAS No. 252989-82-5](/img/structure/B13635276.png)
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 6-methylpyridin-3-yl moiety. The presence of these functional groups makes it a versatile molecule for synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the protection of the amino group with a Boc group, followed by the introduction of the 6-methylpyridin-3-yl moiety through a series of coupling reactions. The final step often involves the deprotection of the Boc group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid: Similar structure but lacks the 6-methyl group.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid: Similar structure with a methyl group at a different position.
Uniqueness
The presence of the 6-methyl group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid distinguishes it from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and industrial applications.
特性
CAS番号 |
252989-82-5 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-6-10(8-15-9)11(7-12(17)18)16-13(19)20-14(2,3)4/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChIキー |
MLILHGAOAVWJCN-NSHDSACASA-N |
異性体SMILES |
CC1=NC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=NC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


